molecular formula C13H13NO B14473210 1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one CAS No. 66894-73-3

1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one

Cat. No.: B14473210
CAS No.: 66894-73-3
M. Wt: 199.25 g/mol
InChI Key: WYJPXNPPTXUTGL-UHFFFAOYSA-N
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Description

1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one is an organic compound with a unique structure that combines a phenyl group, a prop-2-yn-1-yl group, and an amino group attached to a but-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Elect

Properties

CAS No.

66894-73-3

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-phenyl-3-(prop-2-ynylamino)but-2-en-1-one

InChI

InChI=1S/C13H13NO/c1-3-9-14-11(2)10-13(15)12-7-5-4-6-8-12/h1,4-8,10,14H,9H2,2H3

InChI Key

WYJPXNPPTXUTGL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NCC#C

Origin of Product

United States

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